molecular formula C19H16IN3O3 B10898697 3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid

3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid

Cat. No.: B10898697
M. Wt: 461.3 g/mol
InChI Key: HCJVCWZEJKSYKX-UHFFFAOYSA-N
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Description

3-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-METHYLBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-METHYLBENZOIC ACID typically involves multiple steps, starting with the preparation of the iodophenyl and pyrazole intermediates. The key steps include:

    Formation of the Iodophenyl Intermediate: This involves the iodination of a phenyl ring, which can be achieved using iodine and an oxidizing agent such as nitric acid.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a diketone.

    Coupling Reaction: The iodophenyl and pyrazole intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-METHYLBENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetic Acid: Similar in structure but lacks the pyrazole ring.

    3-Methyl-4-Iodophenylpyrazole: Contains the pyrazole ring but lacks the benzoic acid moiety.

    4-Methylbenzoic Acid: Contains the benzoic acid moiety but lacks the iodophenyl and pyrazole groups.

Uniqueness

3-({[1-(4-IODOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4-METHYLBENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16IN3O3

Molecular Weight

461.3 g/mol

IUPAC Name

3-[[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-methylbenzoic acid

InChI

InChI=1S/C19H16IN3O3/c1-11-3-4-13(19(25)26)9-17(11)21-10-16-12(2)22-23(18(16)24)15-7-5-14(20)6-8-15/h3-10,22H,1-2H3,(H,25,26)

InChI Key

HCJVCWZEJKSYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)I)C

Origin of Product

United States

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